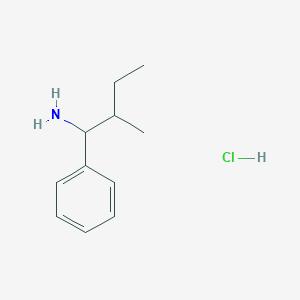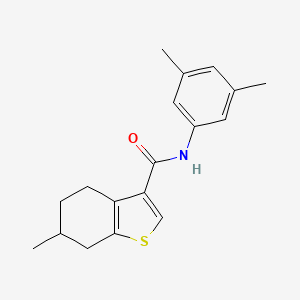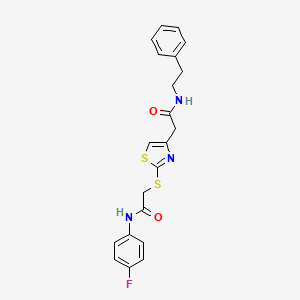
2-Methyl-1-phenyl-1-butylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-1-butylamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of compounds. It is structurally similar to MDMA (ecstasy) and is often used as a substitute for it. MBDB has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
Aplicaciones Científicas De Investigación
Improved Synthesis Techniques
Research has identified improved synthesis methods for compounds structurally related to 2-Methyl-1-phenyl-1-butylamine Hydrochloride. For instance, a study outlined an enhanced synthesis approach for (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine, a key intermediate in the preparation of (S)-repaglinide, an agent that promotes insulin secretion. This method boasts easy reactant availability, simple reaction conditions, and the potential for large-scale manufacturing, making it significant for pharmaceutical production (Xian, 2012).
Analytical Chemistry and Impurity Identification
Analytical studies have also utilized related compounds to identify impurities in methamphetamine synthesized via specific routes. One study isolated and identified a processing impurity, indicating the synthetic marker for a particular methamphetamine production method. This research is crucial for forensic and analytical chemistry, providing insights into illicit drug synthesis (Toske et al., 2017).
Neuroprotective Applications
Research into the neuroprotective effects of neuronal Ca(2+) channel blockers identified compounds with significant protective abilities against ischemia-induced brain injury. This suggests potential therapeutic applications in treating conditions like stroke or traumatic brain injuries, highlighting the medicinal value of structurally similar compounds (Hicks et al., 2000).
Antifungal Agent Mechanisms
Studies on butenafine, a benzylamine class antifungal agent, shed light on its interaction with cell membrane phospholipids, which may explain its therapeutic efficacy and prolonged action. This research offers insights into drug design and the development of new antifungal treatments, demonstrating the relevance of chemical interaction studies (Mingeot-Leclercq et al., 2001).
Organic Chemistry Education
The compound's derivatives have also been used in educational contexts, demonstrating practical applications in organic chemistry training. For example, a one-pot synthesis of bupropion, an antidepressant, was described as suitable for first-year organic chemistry students, underlining the educational value of these compounds in demonstrating practical chemistry skills (Perrine et al., 2000).
Propiedades
IUPAC Name |
2-methyl-1-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSYONPWUBLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenyl-1-butylamine Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630667.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)

![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)
![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)